

Cyclobutyrol: A Technical Guide to Solubility and Stability for the Research Professional

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Compound of Interest

Compound Name: Cyclobutyrol

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Introduction

Cyclobutyrol (α -ethyl-1-hydroxycyclohexaneacetic acid) is a synthetic choleric agent used in the management of biliary disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the available data and standardized methodologies for characterizing the solubility and stability of **Cyclobutyrol**, aimed at supporting research, formulation development, and analytical studies.

Core Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₁₀ H ₁₈ O ₃	-
Molecular Weight	186.25 g/mol	-
Appearance	Solid	-
IUPAC Name	2-(1-hydroxycyclohexyl)butanoic acid	-
CAS Number	512-16-3	-

Solubility Profile

Quantitative solubility data for **Cyclobutyrol** is not extensively published. However, by examining structurally similar compounds—cyclohexanecarboxylic acid and sodium butyrate—an inferred solubility profile can be established to guide initial formulation and experimental design. **Cyclobutyrol** contains a carboxylic acid group, suggesting pH-dependent aqueous solubility, and a significant non-polar cyclohexyl ring, indicating solubility in organic solvents.^[1]

Table 1: Inferred Solubility of **Cyclobutyrol** in Various Solvents

Solvent	Type	Inferred Solubility	Rationale / Supporting Data
Water	Aqueous	Moderately soluble, pH-dependent	Cyclohexanecarboxylic acid is slightly to moderately soluble in water (0.2 g/100g at 15°C to 4.6 mg/mL at 25°C).[2][3] Solubility is expected to increase significantly in alkaline solutions due to salt formation.[4]
Phosphate Buffered Saline (PBS, pH 7.2)	Aqueous Buffer	Soluble	Sodium butyrate is soluble in PBS at ~10 mg/mL.[5][6][7][8]
Ethanol	Polar Protic Organic	Soluble	Sodium butyrate is soluble in ethanol at ~5 mg/mL.[5][6][7][8] Cyclohexanecarboxylic acid is miscible with ethanol.[2]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic Organic	Likely Soluble	Sodium butyrate has low solubility in DMSO (<1 mg/mL), which may be an outlier.[5][6] Many organic acids exhibit good solubility in DMSO.
Acetone	Polar Aprotic Organic	Likely Soluble	Cyclohexanecarboxylic acid is soluble in acetone (18 wt% at 40°C).

Hexane	Non-polar Organic	Likely Soluble	Cyclohexanecarboxylic acid is more soluble in non-polar solvents like hexane due to its hydrophobic cyclohexane ring.[1]
Diethyl Ether	Non-polar Organic	Likely Soluble	Cyclohexanecarboxylic acid is soluble in ether.[1] Sodium butyrate is insoluble in ether.[5] The larger non-polar moiety of Cyclobutyrol suggests higher solubility than sodium butyrate.

Experimental Protocols for Solubility Determination

Aqueous Solubility (pH-Dependent)

This protocol determines the solubility of **Cyclobutyrol** in aqueous solutions across a range of pH values.

Methodology:

- **Preparation of Buffers:** Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10.
- **Sample Preparation:** Add an excess amount of **Cyclobutyrol** to a known volume of each buffer in separate sealed vials.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

- **Quantification:** Analyze the concentration of **Cyclobutyrol** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** Plot the measured solubility (in mg/mL or mol/L) against the corresponding pH of the buffer.

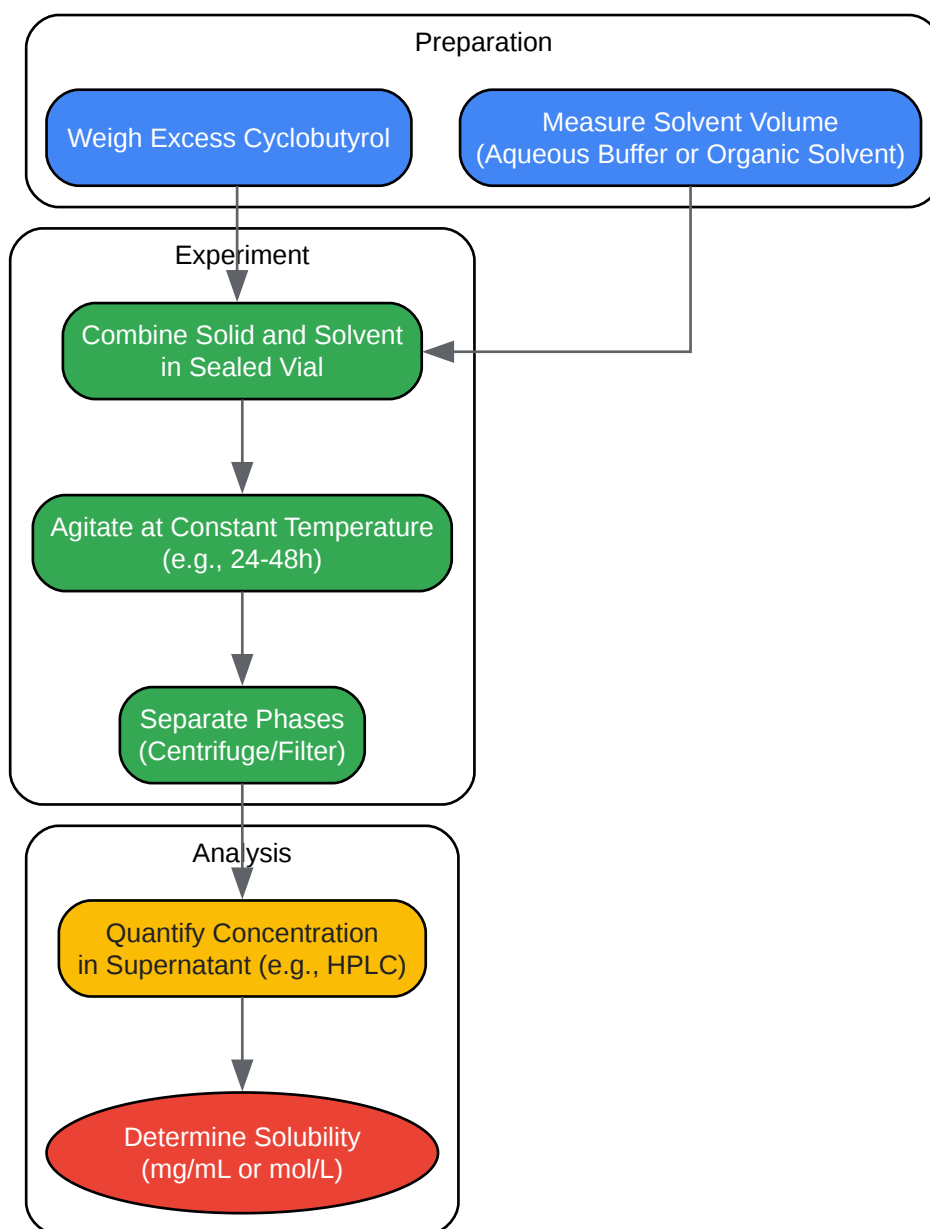
Organic Solvent Solubility

This protocol determines the solubility of **Cyclobutyrol** in various organic solvents.

Methodology:

- **Solvent Selection:** Choose a range of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, hexane).
- **Sample Preparation:** Add a known, excess amount of **Cyclobutyrol** to a known volume of each solvent in sealed vials.
- **Equilibration:** Shake the vials at a constant temperature until equilibrium is achieved.
- **Phase Separation:** Separate the solid and liquid phases by centrifugation or filtration.
- **Quantification:** Dilute an aliquot of the saturated solution and quantify the concentration of **Cyclobutyrol** using a suitable analytical technique (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).

Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the solubility of **Cyclobutyrol**.

Stability Profile

The stability of a pharmaceutical compound is critical for its safety, efficacy, and shelf-life. Stability studies for **Cyclobutyrol** should be conducted following the International Council for Harmonisation (ICH) guidelines.^{[9][10][11][12]}

Table 2: Recommended Stability Testing for **Cyclobutyrol**

Stability Type	Stress Condition	Potential Degradation Pathway
Hydrolysis	Acidic, neutral, and alkaline solutions (e.g., HCl, water, NaOH) at elevated temperatures. [13] [14] [15]	Cleavage of the molecule, though the core structure is relatively robust. The carboxylic acid and hydroxyl groups may participate in reactions.
Oxidation	Exposure to an oxidizing agent (e.g., hydrogen peroxide) at room temperature. [16] [17] [18] [19]	Oxidation of the tertiary alcohol or other susceptible parts of the molecule.
Photostability	Exposure to a combination of visible and UV light as per ICH Q1B guidelines. [20] [21] [22] [23] [24]	Photodegradation, leading to the formation of new impurities.
Thermal Stability	Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity (e.g., 75% RH). [25]	Thermal decomposition or solid-state reactions.

Experimental Protocols for Stability Testing

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Methodology (General):

- **Sample Preparation:** Prepare solutions or solid samples of **Cyclobutyrol**. For hydrolysis, dissolve in acidic, basic, and neutral media. For oxidation, dissolve in a solution containing

an oxidizing agent (e.g., 3% H₂O₂). For photostability, expose the solid or solution to light. For thermal stress, store the solid drug at elevated temperatures.

- **Stress Conditions:** Expose the samples to the conditions outlined in Table 2 for a defined period.
- **Sample Analysis:** At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
- **Peak Purity and Mass Balance:** Assess the purity of the main peak and ensure that the total amount of drug and degradation products (mass balance) is conserved.

ICH-Compliant Stability Study

Long-term and accelerated stability studies are required for determining the re-test period or shelf life.

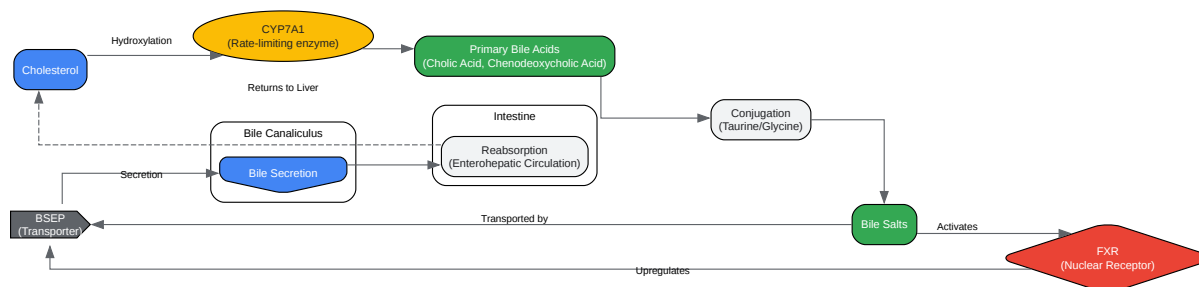
Methodology:

- **Batch Selection:** Use at least three primary batches of the drug substance.[\[10\]](#)
- **Container Closure System:** Store samples in the proposed packaging for distribution.[\[10\]](#)
- **Storage Conditions:**
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
- **Testing Frequency:** Test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
- **Parameters to Test:** Monitor appearance, assay, degradation products, and any other critical quality attributes.

Mechanism of Action: Choleric Effect

The synthesis and secretion of bile acids is a complex process regulated by nuclear receptors like the Farnesoid X Receptor (FXR).[28] While the direct molecular targets of **Cyclobutyrol** are not fully elucidated, its action as a choleretic agent places it within the broader regulatory network of bile acid homeostasis.

Generalized Signaling Pathway for Bile Acid Synthesis and Secretion



Caption: Simplified pathway of bile acid synthesis and secretion in the liver.

Conclusion

This technical guide consolidates the available information and outlines standardized methodologies for the comprehensive evaluation of **Cyclobutyrol**'s solubility and stability. While specific experimental data for **Cyclobutyrol** remains limited in public literature, the provided protocols and inferred data from analogous structures offer a robust framework for researchers and drug development professionals. A thorough characterization of these properties is fundamental to the successful formulation, analytical method development, and regulatory submission of **Cyclobutyrol**-containing products.

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